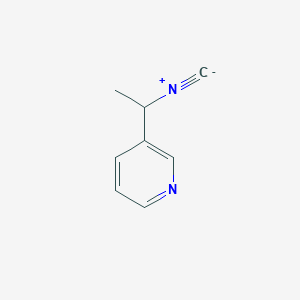![molecular formula C10H23N3 B13615018 Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
Dimethyl[4-(piperazin-1-YL)butyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[4-(piperazin-1-YL)butyl]amine is an organic compound with the molecular formula C10H23N3. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(piperazin-1-YL)butyl]amine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chlorobutane followed by N-methylation using formaldehyde and formic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization is also common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[4-(piperazin-1-YL)butyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyl[4-(piperazin-1-YL)butyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl[4-(piperazin-1-YL)butyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with similar applications but different pharmacokinetic properties.
1-Butylpiperazine: Another derivative with distinct chemical and biological characteristics.
Uniqueness
Dimethyl[4-(piperazin-1-YL)butyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H23N3 |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,N-dimethyl-4-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 |
Clé InChI |
XEMCKCKDZSXQPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



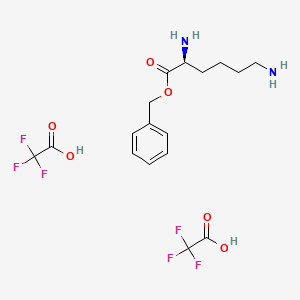



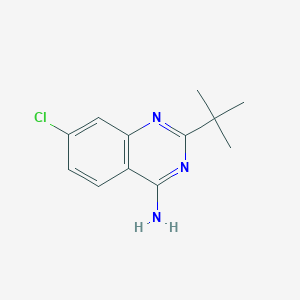
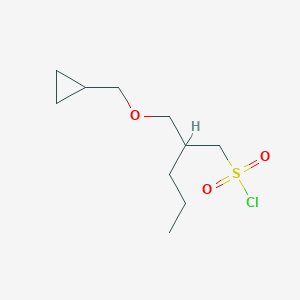
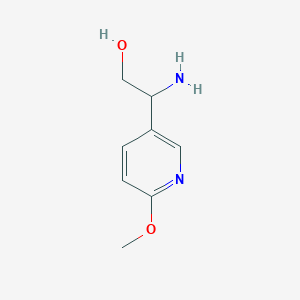
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)

